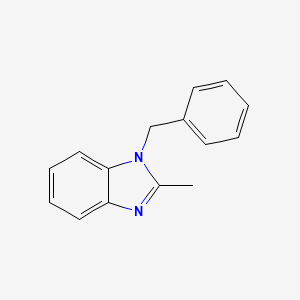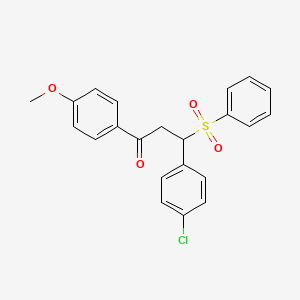
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one is an organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom. This particular compound features a chlorophenyl group, a methoxyphenyl group, and a phenylsulfonyl group attached to a propanone backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common method might include:
Starting Materials: 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and phenylsulfonyl chloride.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., pyridine, triethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals or as a precursor in manufacturing processes.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one: can be compared with other sulfonyl-containing compounds such as:
Uniqueness
- The presence of the specific substituents (chlorophenyl, methoxyphenyl, and phenylsulfonyl groups) imparts unique chemical and physical properties to the compound, influencing its reactivity, stability, and potential applications.
属性
IUPAC Name |
3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4S/c1-27-19-13-9-16(10-14-19)21(24)15-22(17-7-11-18(23)12-8-17)28(25,26)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVLXRMNDAHOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-phenylquinazoline](/img/structure/B10803834.png)
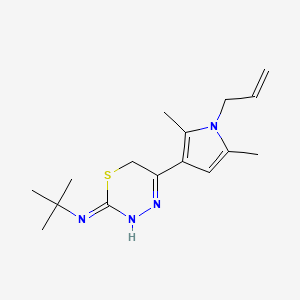
![[2-(1H-indol-3-yl)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B10803850.png)
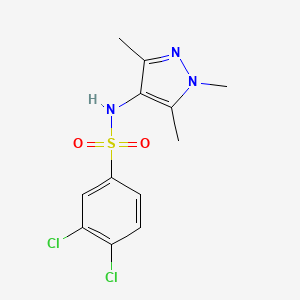
![N-(4-bromophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B10803859.png)
![2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline](/img/structure/B10803886.png)
![(4E)-2-(1,3-benzodioxol-5-yl)-4-[[(2-methylpyridin-4-yl)amino]methylidene]isoquinoline-1,3-dione](/img/structure/B10803890.png)
![3-nitro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide](/img/structure/B10803895.png)
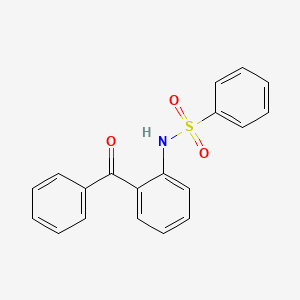
![5-[[5-(4-Methylphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10803910.png)
![(2E)-2-(1,3-benzodioxol-5-ylmethylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10803912.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B10803915.png)
![3-[(2,6-Dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B10803918.png)
